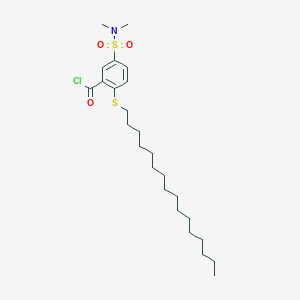
5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride is a complex organic compound characterized by the presence of a benzoyl chloride group, a dimethylsulfamoyl group, and a hexadecylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride typically involves multiple steps, starting with the preparation of the benzoyl chloride precursor. The introduction of the dimethylsulfamoyl group can be achieved through sulfonation reactions, while the hexadecylthio group is introduced via thiolation reactions. The final step involves the chlorination of the benzoyl group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoyl chloride group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the benzoyl chloride group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The hexadecylthio group may facilitate membrane penetration, enhancing the compound’s bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl chloride derivatives: Compounds with similar benzoyl chloride groups but different substituents.
Sulfonamide derivatives: Compounds with sulfonamide groups but different aromatic or aliphatic substituents.
Thioether derivatives: Compounds with thioether groups but different aromatic or aliphatic substituents.
Uniqueness
5-(Dimethylsulfamoyl)-2-(hexadecylthio)benzoyl chloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hexadecylthio group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
198276-06-1 |
|---|---|
Molekularformel |
C25H42ClNO3S2 |
Molekulargewicht |
504.2 g/mol |
IUPAC-Name |
5-(dimethylsulfamoyl)-2-hexadecylsulfanylbenzoyl chloride |
InChI |
InChI=1S/C25H42ClNO3S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-31-24-19-18-22(21-23(24)25(26)28)32(29,30)27(2)3/h18-19,21H,4-17,20H2,1-3H3 |
InChI-Schlüssel |
XGVWBOAUHJRAOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCSC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



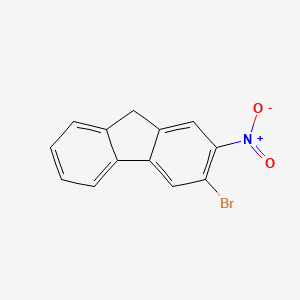
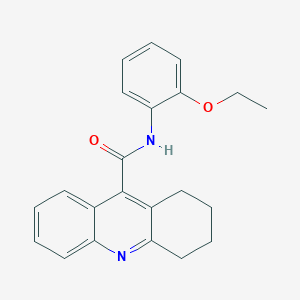

![[4-(Benzoyloxymethyl)-2,2-dimethyl-3a,4,8,8a-tetrahydro-[1,3]dioxolo[4,5-e][1,3]dioxepin-8-yl]methyl benzoate](/img/structure/B11948659.png)
![1-methyl-6-[(E)-(4-nitro-1-naphthyl)diazenyl]-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B11948660.png)
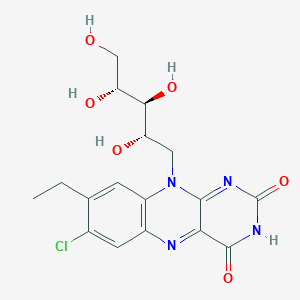
![7-benzoyl-4-ethyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B11948681.png)
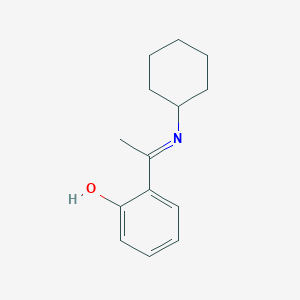
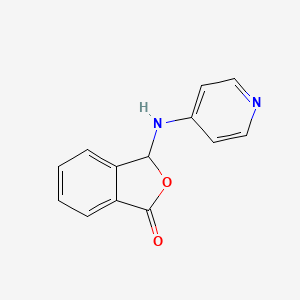

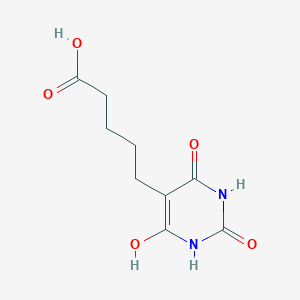

![2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B11948733.png)
